N'-(4-methylbenzenesulfonyl)-N-(naphthalen-2-yl)benzenecarboximidamide
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Overview
Description
N’-(4-methylbenzenesulfonyl)-N-(naphthalen-2-yl)benzenecarboximidamide is a complex organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring. This particular compound features a naphthalene moiety, a benzenecarboximidamide group, and a 4-methylbenzenesulfonyl group, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzenesulfonyl)-N-(naphthalen-2-yl)benzenecarboximidamide typically involves multi-step organic reactions. One common approach might include:
Formation of the benzenecarboximidamide core: This can be achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the naphthalene moiety: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the naphthalene group to the benzenecarboximidamide core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzenesulfonyl)-N-(naphthalen-2-yl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzenesulfonyl)-N-(naphthalen-2-yl)benzenecarboximidamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methylbenzenesulfonyl)-N-phenylbenzenecarboximidamide
- N’-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide
- N’-(4-methylbenzenesulfonyl)-N-(naphthalen-2-yl)benzamide
Uniqueness
N’-(4-methylbenzenesulfonyl)-N-(naphthalen-2-yl)benzenecarboximidamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of a naphthalene moiety with a sulfonyl group and a benzenecarboximidamide core makes it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-18-11-15-23(16-12-18)29(27,28)26-24(20-8-3-2-4-9-20)25-22-14-13-19-7-5-6-10-21(19)17-22/h2-17H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNJZFHQHAMSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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